2-{N-[(4-Chlorophenyl)methyl]methanesulfonamido}-N-[(3,4-dihydro-2H-1,5-benzodioxepin-7-YL)methyl]acetamide
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Overview
Description
2-{N-[(4-Chlorophenyl)methyl]methanesulfonamido}-N-[(3,4-dihydro-2H-1,5-benzodioxepin-7-YL)methyl]acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{N-[(4-Chlorophenyl)methyl]methanesulfonamido}-N-[(3,4-dihydro-2H-1,5-benzodioxepin-7-YL)methyl]acetamide typically involves multiple steps:
Formation of the Benzodioxepin Ring: The initial step involves the synthesis of the 3,4-dihydro-2H-1,5-benzodioxepin ring. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Attachment of the Chlorophenyl Group: The 4-chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorophenyl derivative reacts with the benzodioxepin intermediate.
Sulfonamide Formation: The methanesulfonamido group is incorporated through a sulfonation reaction, typically using methanesulfonyl chloride in the presence of a base.
Final Coupling: The final step involves coupling the intermediate with an acetamide derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{N-[(4-Chlorophenyl)methyl]methanesulfonamido}-N-[(3,4-dihydro-2H-1,5-benzodioxepin-7-YL)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonamide group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced sulfonamide derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-{N-[(4-Chlorophenyl)methyl]methanesulfonamido}-N-[(3,4-dihydro-2H-1,5-benzodioxepin-7-YL)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory and anticancer properties.
Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{N-[(4-Chlorophenyl)methyl]methanesulfonamido}-N-[(3,4-dihydro-2H-1,5-benzodioxepin-7-YL)methyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects.
Pathways Involved: It may modulate signaling pathways related to cell proliferation and apoptosis, contributing to its potential anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 2-{N-[(4-Bromophenyl)methyl]methanesulfonamido}-N-[(3,4-dihydro-2H-1,5-benzodioxepin-7-YL)methyl]acetamide
- 2-{N-[(4-Fluorophenyl)methyl]methanesulfonamido}-N-[(3,4-dihydro-2H-1,5-benzodioxepin-7-YL)methyl]acetamide
Uniqueness
2-{N-[(4-Chlorophenyl)methyl]methanesulfonamido}-N-[(3,4-dihydro-2H-1,5-benzodioxepin-7-YL)methyl]acetamide is unique due to the presence of the 4-chlorophenyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, stability, and interaction with biological targets.
Properties
Molecular Formula |
C20H23ClN2O5S |
---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide |
InChI |
InChI=1S/C20H23ClN2O5S/c1-29(25,26)23(13-15-3-6-17(21)7-4-15)14-20(24)22-12-16-5-8-18-19(11-16)28-10-2-9-27-18/h3-8,11H,2,9-10,12-14H2,1H3,(H,22,24) |
InChI Key |
WZXNYSCTWHIJID-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)CC(=O)NCC2=CC3=C(C=C2)OCCCO3 |
Origin of Product |
United States |
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